molecular formula C11H21ClN2O B13857742 1-(2-Chloroethyl)-3-(2,4-dimethylcyclohexyl)urea

1-(2-Chloroethyl)-3-(2,4-dimethylcyclohexyl)urea

Katalognummer: B13857742
Molekulargewicht: 232.75 g/mol
InChI-Schlüssel: LGPIFDGIUGHDAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Chloroethyl)-3-(2,4-dimethylcyclohexyl)urea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a chloroethyl group and a dimethylcyclohexyl group attached to the urea moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroethyl)-3-(2,4-dimethylcyclohexyl)urea typically involves the reaction of 2-chloroethyl isocyanate with 2,4-dimethylcyclohexylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Chloroethyl)-3-(2,4-dimethylcyclohexyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with higher oxidation states, while substitution reactions can produce a variety of new compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

1-(2-Chloroethyl)-3-(2,4-dimethylcyclohexyl)urea has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-Chloroethyl)-3-(2,4-dimethylcyclohexyl)urea involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The dimethylcyclohexyl group may contribute to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

1-(2-Chloroethyl)-3-(2,4-dimethylcyclohexyl)urea can be compared with other urea derivatives, such as:

    1-(2-Chloroethyl)-3-cyclohexylurea: Lacks the dimethyl groups, which may affect its reactivity and binding properties.

    1-(2-Chloroethyl)-3-(2,4-dimethylphenyl)urea: Contains a phenyl group instead of a cyclohexyl group, leading to different chemical and biological properties.

Eigenschaften

Molekularformel

C11H21ClN2O

Molekulargewicht

232.75 g/mol

IUPAC-Name

1-(2-chloroethyl)-3-(2,4-dimethylcyclohexyl)urea

InChI

InChI=1S/C11H21ClN2O/c1-8-3-4-10(9(2)7-8)14-11(15)13-6-5-12/h8-10H,3-7H2,1-2H3,(H2,13,14,15)

InChI-Schlüssel

LGPIFDGIUGHDAV-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC(C(C1)C)NC(=O)NCCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.